molecular formula C19H23N3O5S2 B2709414 ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923464-53-3

ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2709414
CAS No.: 923464-53-3
M. Wt: 437.53
InChI Key: ISXZDXCCGJFPBC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, an ethyl ester group, and a phenylsulfonyl-substituted butanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Pyridine Ring Fusion: The thiazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a dehydrating agent.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, typically using phenylsulfonyl chloride and a base such as triethylamine.

    Formation of the Butanamido Group: The butanamido group is formed by reacting the intermediate with butanoyl chloride in the presence of a base.

    Esterification: Finally, the ethyl ester group is introduced through an esterification reaction using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways involving thiazolopyridine derivatives.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can be compared with other thiazolopyridine derivatives, such as:

  • Ethyl 2-(4-(methylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
  • Ethyl 2-(4-(ethylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyridine rings. The unique phenylsulfonyl group in this compound may confer distinct properties, such as enhanced binding affinity to certain targets or improved stability.

Properties

IUPAC Name

ethyl 2-[4-(benzenesulfonyl)butanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-2-27-19(24)22-11-10-15-16(13-22)28-18(20-15)21-17(23)9-6-12-29(25,26)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXZDXCCGJFPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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